2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile is a complex organic compound with a molecular formula of C21H22N2OS This compound is notable for its unique structure, which includes a benzothiophene core, an ethoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxyphenyl group through a Heck reaction. The final steps involve the addition of the amino and nitrile groups under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-[2-(4-methoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile
- 2-amino-5-[2-(4-chlorophenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile
Uniqueness
What sets 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile apart is its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C21H22N2OS |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C21H22N2OS/c1-4-24-16-9-7-14(8-10-16)5-6-15-11-17-18(13-22)20(23)25-19(17)21(2,3)12-15/h5-11H,4,12,23H2,1-3H3 |
InChI Key |
HOULKZBIBGUWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.